molecular formula C27H26N2O7 B151220 (E)-Dehydro Cilnidipine CAS No. 146845-34-3

(E)-Dehydro Cilnidipine

Cat. No. B151220
M. Wt: 490.5 g/mol
InChI Key: HUTPFIMQINDZDT-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilnidipine is a diesterified 1,4-dihydropyridine-3,5-dicarboxylic acid. It’s a calcium channel blocker used as an antihypertensive . It’s a dihydropyridine, a 2-methoxyethyl ester, and a C-nitro compound .


Molecular Structure Analysis

Cilnidipine has the molecular formula C27H28N2O7 . Its IUPAC name is 3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .


Physical And Chemical Properties Analysis

Cilnidipine has a molecular weight of 492.5 g/mol . It’s a highly lipophilic dihydropyridine calcium channel blocker .

Scientific Research Applications

Analytical Methods Development

(E)-Dehydro Cilnidipine, as a novel dihydropyridine class of calcium-channel blocker, has been the focus of research particularly in the development of analytical methods for its estimation, either alone or in combination with other drugs. A novel, cost-effective UV spectrophotometric method was developed for simultaneous estimation of cilnidipine and olmesartan medoxomil, offering a simple, rapid, and accurate analytical approach for quality control in pharmaceuticals. This method utilizes water:methanol as the diluent and employs Absorption Correction principle, showing high accuracy and precision, making it suitable for routine quality control analysis of these drugs in bulk and dosage forms (Sawant, Nazareth, & Vernekar, 2022).

Pharmaceutical Analysis Review

A comprehensive review on the pharmaceutical analysis of cilnidipine highlighted its crucial role in the treatment of hypertension and heart diseases. This review presented an account of the analytical methodologies used for cilnidipine's analysis in pure forms, biological samples, and pharmaceuticals, with high-performance liquid chromatography (HPLC) and UV/Vis-spectrophotometry being the most prevalent methods. This indicates cilnidipine's significant place in pharmaceutical analysis and its contribution to ensuring drug quality and efficacy (Chaudhari & Shirkhedkar, 2020).

Bioanalytical and Method Development Review

Further research compilation on cilnidipine and its combinations with other drugs focused on developing susceptible and specific analytical techniques. This review covered various analytical methods, emphasizing the importance of optimizing and validating these methods to achieve excellent selectivity, sensitivity, and efficiency. High-performance liquid chromatography and ultraviolet spectroscopy were identified as the most acceptable for the analysis of cilnidipine, underscoring the drug's significance in analytical assays for future endeavors (Mishra, Mishra, & Mehta, 2022).

Advances in Pharmacology of Calcium Channels

Research on the pharmacology of calcium channels, especially in the cardiovascular system, has shed light on cilnidipine's unique properties. It was found that cilnidipine, a dihydropyridine (DHP) derivative, has a dual antagonistic action on both L-type and N-type Ca2+ channels. This dual action offers a new therapeutic target in cardiovascular diseases, demonstrating cilnidipine's role beyond simple vasodilation, potentially contributing to its effectiveness in treating hypertension and related cardiovascular conditions (Uneyama et al., 1999).

Safety And Hazards

Cilnidipine is used to treat hypertension . As with any medication, it should be used under the guidance of a healthcare professional. Specific safety and hazard information should be obtained from the drug’s prescribing information .

properties

IUPAC Name

5-O-(2-methoxyethyl) 3-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTPFIMQINDZDT-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-DehydroCilnidipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.